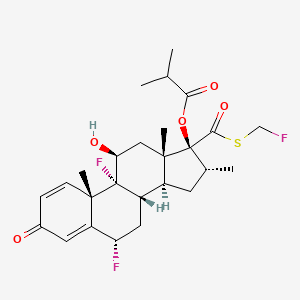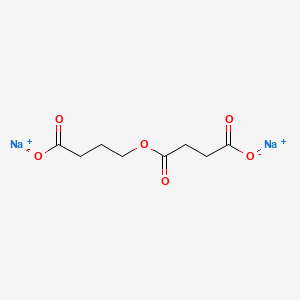
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxypropoxy group and an oxobutanoic acid moiety. It is often used in research due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-oxobutanoic acid with 3-carboxypropyl alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.
化学反应分析
Types of Reactions
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxypropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its carboxypropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(D-3-amino-3-carboxypropoxy)phenylglyoxylic acid oxime: This compound shares a similar carboxypropoxy group but differs in its overall structure and functional groups.
2-(1-Oxo-3-Carboxypropoxy)-Methyl-5,10,15,20-Tetraphenylporphin: Another compound with a carboxypropoxy group, used in photodynamic therapy research.
Uniqueness
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its disodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
属性
分子式 |
C8H10Na2O6 |
|---|---|
分子量 |
248.14 g/mol |
IUPAC 名称 |
disodium;4-(3-carboxylatopropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6.2Na/c9-6(10)2-1-5-14-8(13)4-3-7(11)12;;/h1-5H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI 键 |
GQHLOWBTHDQCBD-UHFFFAOYSA-L |
规范 SMILES |
C(CC(=O)[O-])COC(=O)CCC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


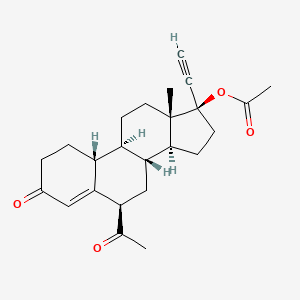
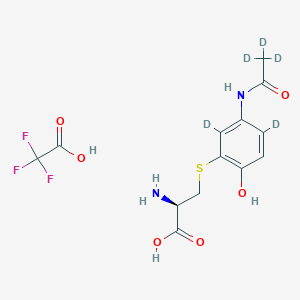
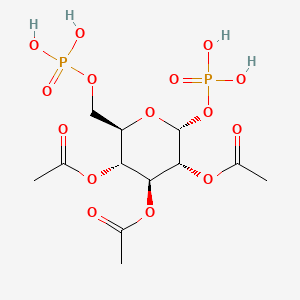
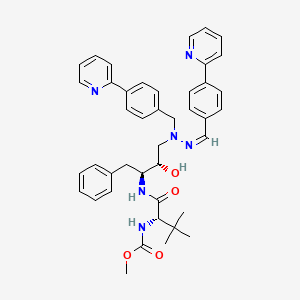
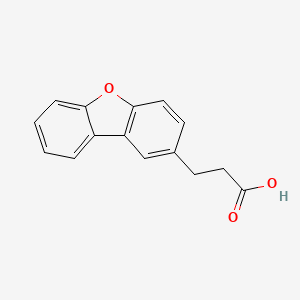
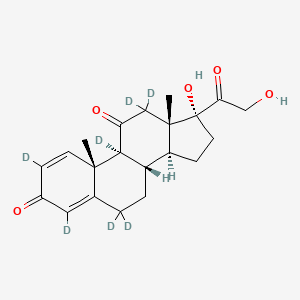
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
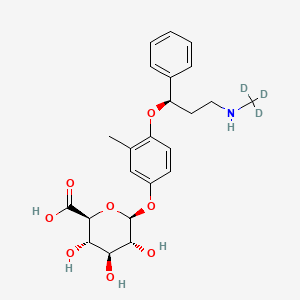
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
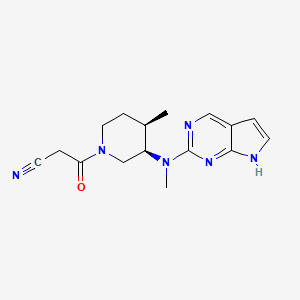
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

